molecular formula C16H17N3O3 B11063745 6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11063745
M. Wt: 299.32 g/mol
InChI Key: GGAAYKFRDZZTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: CM398 may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: These reactions likely involve reagents such as oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

      Major Products: Detailed information on major products resulting from these reactions would require further investigation.

  • Scientific Research Applications

      Chemistry: CM398 serves as a valuable tool for studying sigma receptors and their ligands.

      Biology: Its effects on intracellular calcium and cholesterol regulation warrant exploration in cellular models.

      Medicine: CM398’s potential in neuropathic pain management is promising.

      Industry: While not directly used in industry, understanding its pharmacological properties informs drug development.

  • Mechanism of Action

    • CM398’s mechanism involves binding to the sigma-2 receptor (Tmem97).
    • It may modulate intracellular calcium levels and impact cholesterol metabolism.
    • Further studies are needed to elucidate downstream pathways.
  • Comparison with Similar Compounds

      Unique Features: CM398’s high selectivity for the sigma-2 receptor distinguishes it from other compounds.

      Similar Compounds: While CM398 stands out, related compounds include other sigma receptor ligands and pain therapeutics.

    Properties

    Molecular Formula

    C16H17N3O3

    Molecular Weight

    299.32 g/mol

    IUPAC Name

    6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-dimethylpyrimidine-2,4-dione

    InChI

    InChI=1S/C16H17N3O3/c1-17-13(9-14(20)18(2)16(17)22)15(21)19-8-7-11-5-3-4-6-12(11)10-19/h3-6,9H,7-8,10H2,1-2H3

    InChI Key

    GGAAYKFRDZZTKL-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC3=CC=CC=C3C2

    Origin of Product

    United States

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